3-Pyrrolidin-2-ylaniline;hydrochloride
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Overview
Description
3-Pyrrolidin-2-ylaniline;hydrochloride is a compound that features a pyrrolidine ring attached to an aniline moiety, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-2-ylaniline;hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline group. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The aniline group can then be introduced through a substitution reaction.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt and nickel oxide catalyst at high temperatures and pressures . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-2-ylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The nitro group on the aniline moiety can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-Pyrrolidin-2-ylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-2-ylaniline;hydrochloride involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry can influence its binding affinity and selectivity towards these targets . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with a different substitution pattern on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-Pyrrolidin-2-ylaniline;hydrochloride is unique due to its combination of a pyrrolidine ring and an aniline moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-pyrrolidin-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6,11H2;1H |
InChI Key |
HFVXLQWMCBMRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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